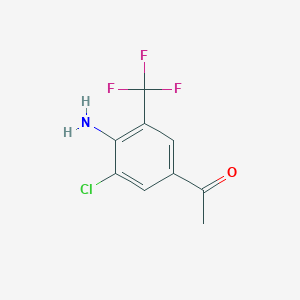

1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO/c1-4(15)5-2-6(9(11,12)13)8(14)7(10)3-5/h2-3H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPVKKWXJXESIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)Cl)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70538087 | |

| Record name | 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97760-76-4 | |

| Record name | 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

CAS Number: 97760-76-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone, a key intermediate in the synthesis of pharmacologically active molecules. This document details its chemical properties, synthesis, and its role in the development of beta-2 adrenergic receptor agonists.

Chemical and Physical Properties

This compound is a substituted acetophenone that serves as a crucial building block in organic synthesis. While extensive experimental data for this specific intermediate is not widely published, the following table summarizes its known properties.

| Property | Value | Source |

| CAS Number | 97760-76-4 | N/A |

| Molecular Formula | C₉H₇ClF₃NO | N/A |

| Molecular Weight | 237.61 g/mol | N/A |

| Appearance | White to pale brown solid | [1] |

| Solubility | Slightly soluble in chloroform and methanol.[1] | [1] |

Synthesis and Experimental Protocols

This compound is a known intermediate in the synthesis of Mabuterol, a selective β₂ adrenergic receptor agonist. The synthesis generally involves the acylation of a substituted aniline.

Experimental Protocol: Synthesis of this compound

A detailed, validated experimental protocol for the synthesis of this specific intermediate is not publicly available. However, a general synthetic approach can be derived from the synthesis of Mabuterol. The final acylation step to produce the target molecule would typically involve the reaction of 3-chloro-5-(trifluoromethyl)aniline with an acetylating agent.

Purification: Purification of the crude product is typically achieved through recrystallization from a suitable solvent system or by column chromatography on silica gel.

Biological Significance and Signaling Pathways

This compound is primarily of interest due to its role as a direct precursor to Mabuterol. Therefore, its biological relevance is understood in the context of the pharmacological action of Mabuterol.

Mabuterol is a selective beta-2 adrenergic receptor agonist. These receptors are predominantly found in the smooth muscle cells of the airways. Activation of β₂ adrenergic receptors initiates a signaling cascade that leads to bronchodilation, making it a target for the treatment of asthma and other respiratory conditions.

Mabuterol Signaling Pathway

The binding of Mabuterol to the β₂ adrenergic receptor triggers the following signaling cascade:

Caption: Signaling pathway of Mabuterol, the downstream product of the title compound.

Experimental Workflow: Synthesis Overview

The synthesis of this compound is a key step in a multi-step synthetic route. The following diagram illustrates a logical workflow for its preparation and subsequent use.

Caption: A generalized workflow for the synthesis and utilization of the title compound.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the chemical compound 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines available data with established theoretical methodologies for property determination.

Core Physicochemical Data

The fundamental identifiers and molecular properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 97760-76-4 | |

| Molecular Formula | C₉H₇ClF₃NO | |

| Molecular Weight | 237.61 g/mol |

A comprehensive summary of available and estimated physicochemical data is presented in the following table. It is important to note that where specific experimental values are unavailable, this guide refers to general methodologies for their determination.

| Parameter | Value | Experimental Protocol/Notes |

| Melting Point | Data not available | See Experimental Protocols section. |

| Boiling Point | Data not available | See Experimental Protocols section. |

| Solubility | Data not available | See Experimental Protocols section. |

| pKa | Data not available | See Experimental Protocols section. |

| logP | Data not available | See Experimental Protocols section. |

Experimental Protocols

Detailed experimental methodologies for the determination of key physicochemical parameters are outlined below. These represent standard laboratory practices applicable to a compound of this nature.

Melting Point Determination

A standard capillary melting point apparatus can be utilized. A small, dry sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point.

Solubility Assessment

The solubility of this compound can be determined in various solvents (e.g., water, ethanol, DMSO, acetone) by adding a known amount of the solute to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured, often by techniques like UV-Vis spectroscopy or HPLC.

pKa Determination by Potentiometric Titration

The pKa of the amino group can be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., a water-ethanol mixture) is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter. The pKa is determined from the titration curve as the pH at the half-equivalence point.

Workflow for pKa determination by potentiometric titration.

logP Determination by HPLC

The octanol-water partition coefficient (logP), a measure of lipophilicity, can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC). The retention time of the compound on a nonpolar stationary phase (e.g., C18) is measured with a series of mobile phases of varying composition (e.g., methanol-water mixtures). The retention times are then correlated with the known logP values of a set of standard compounds to calculate the logP of the target molecule.

An In-depth Technical Guide to 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone, a key intermediate in the synthesis of pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

This compound is an aromatic ketone with the chemical formula C9H7ClF3NO.[1][2] Its structure features a phenyl ring substituted with an amino group, a chloro group, a trifluoromethyl group, and an ethanone group.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H7ClF3NO | [1][2] |

| Molecular Weight | 237.61 g/mol | [1][2] |

| CAS Number | 97760-76-4 | [1] |

| Isomeric SMILES | CC(=O)C1=CC(=C(C(=C1)Cl)N)C(F)(F)F | [2] |

| Appearance | Solid (form may vary) | - |

| Solubility | Data not readily available; likely soluble in organic solvents. | - |

Synthesis and Experimental Protocols

This compound serves as a crucial intermediate in the synthesis of various target molecules, notably in the development of β2-adrenergic agonists. One such example is its role as an intermediate in the synthesis of Mabuterol.[1][3] The general synthetic approach involves the modification of substituted acetophenone derivatives.

Experimental Protocol: Synthesis of Mabuterol from an Acetophenone Intermediate

The synthesis of Mabuterol, a β2-adrenergic agonist, provides a relevant experimental context for the utility of this compound and its analogs. The synthesis generally proceeds through the following key steps, starting from a related acetophenone derivative.

-

Step 1: Bromination of the Acetophenone: The starting acetophenone derivative is brominated at the alpha-carbon of the acetyl group. This is typically achieved using a brominating agent such as bromine in a suitable solvent like methanol.

-

Step 2: Formation of the Amino Alcohol: The resulting α-bromo ketone is then reacted with an appropriate amine, such as tert-butylamine, to introduce the amino group and form an aminoketone. This intermediate is subsequently reduced to the corresponding amino alcohol.

-

Step 3: Reduction of the Ketone: The ketone functionality of the aminoketone is reduced to a hydroxyl group. This reduction is commonly carried out using a reducing agent like sodium borohydride in a protic solvent such as methanol.

-

Step 4: Purification and Salt Formation: The final product, Mabuterol, is purified using standard techniques such as recrystallization or chromatography. It is often converted to a hydrochloride salt to improve its stability and solubility.

A detailed description of the syntheses of new acetophenone derivatives and their conversion to phenyl-aminoethanol analogues like mabuterol is provided in the scientific literature.[3] Researchers should refer to such publications for precise reaction conditions, stoichiometry, and purification methods.

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a β2-adrenergic agonist like Mabuterol, starting from an acetophenone derivative.

Caption: Generalized workflow for the synthesis of Mabuterol.

References

A Technical Guide to the Spectral Analysis of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

This technical guide provides a comprehensive overview of the spectral characteristics of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone. The document is structured to offer an in-depth analysis of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data. Detailed experimental protocols are provided to aid in the replication of these analytical methods.

Hypothetical Spectral Data

The structural formula of this compound is presented below, with atoms numbered for the purpose of spectral assignments.

The hypothetical ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons and the methyl protons of the acetyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 | d (J = 2.0 Hz) | 1H | H-2 |

| 7.60 | d (J = 2.0 Hz) | 1H | H-6 |

| 5.10 | br s | 2H | -NH₂ |

| 2.55 | s | 3H | H-8 (-CH₃) |

The hypothetical ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 196.5 | C-7 (C=O) |

| 145.0 | C-4 |

| 134.0 | C-1 |

| 131.5 | C-2 |

| 128.0 (q, J ≈ 30 Hz) | C-5 |

| 123.0 (q, J ≈ 270 Hz) | -CF₃ |

| 120.0 | C-3 |

| 118.5 | C-6 |

| 26.5 | C-8 (-CH₃) |

The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity (%) | Assignment |

| 253/255 | 100/33 | [M]⁺ / [M+2]⁺ |

| 238/240 | 60/20 | [M - CH₃]⁺ |

| 210/212 | 15/5 | [M - CH₃ - CO]⁺ |

| 173 | 40 | [M - CH₃CO - Cl]⁺ |

| 43 | 50 | [CH₃CO]⁺ |

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450, 3350 | Medium | N-H stretch (asymmetric and symmetric) |

| 3080 | Weak | Aromatic C-H stretch |

| 1680 | Strong | C=O stretch (ketone) |

| 1610, 1500 | Medium | C=C stretch (aromatic) |

| 1350 | Strong | C-N stretch |

| 1300-1100 | Strong | C-F stretch |

| 880 | Strong | C-H out-of-plane bend |

| 750 | Medium | C-Cl stretch |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound such as this compound.

-

Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or 500 MHz spectrometer.[2] A standard single-pulse experiment is typically used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. The number of scans can range from 8 to 64 to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz or 125 MHz.[3][4] A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.[3] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[3][5]

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

-

Sample Introduction: For a volatile and thermally stable compound, the sample can be introduced via a gas chromatograph (GC-MS) or a direct insertion probe.

-

Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample in the gas phase is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7][8] This "hard" ionization technique provides a reproducible fragmentation pattern that is useful for structural elucidation.[6][8]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[9]

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

-

Sample Preparation (Solid):

-

KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder.[10] The mixture is then pressed under high pressure to form a transparent pellet.[10]

-

Thin Solid Film Method: The solid is dissolved in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[11] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[11]

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[10] This method requires minimal sample preparation.[12]

-

-

Data Acquisition: The prepared sample is placed in the sample compartment of an FTIR spectrometer.[13] A background spectrum (of air or a blank KBr pellet) is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a novel chemical compound.

Caption: Workflow for Compound Characterization.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. How To [chem.rochester.edu]

- 3. benchchem.com [benchchem.com]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rroij.com [rroij.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. jascoinc.com [jascoinc.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Safety and Handling of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the specific SDS for 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone before handling, storage, or disposal. The toxicological and ecotoxicological data presented herein are largely based on structurally similar compounds due to the limited availability of specific data for this molecule.

Introduction

This compound, with CAS number 97760-76-4, is a fluorinated aromatic amine derivative. Its structural features, including a halogenated and trifluoromethylated aniline core, suggest its potential utility as a building block in the synthesis of pharmaceuticals and other specialty chemicals. The presence of these functional groups also indicates a need for careful handling due to potential biological activity and associated hazards. This guide provides a comprehensive overview of the available safety and handling information for this compound, with a focus on serving researchers and professionals in drug development.

Hazard Identification and Classification

Due to the lack of a specific, publicly available, and comprehensive Safety Data Sheet for this compound, the following hazard classification is inferred from structurally related compounds, such as other chlorinated and trifluoromethylated anilines and phenyl ethanones.

Anticipated GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Signal Word: Warning

Hazard Pictograms:

Precautionary Statements (Anticipated):

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P273 | Avoid release to the environment. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P391 | Collect spillage. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Physical and Chemical Properties

Limited specific experimental data for the physical and chemical properties of this compound are available. The following table includes reported and estimated values.

| Property | Value |

| Molecular Formula | C₉H₇ClF₃NO |

| Molecular Weight | 237.61 g/mol |

| Appearance | Solid (form not specified) |

| Melting Point | No data available |

| Boiling Point | No data available |

| Solubility | Insoluble in water; soluble in organic solvents. |

| LogP (estimated) | 3.5 - 4.0 |

Toxicological and Ecotoxicological Information

Acute Toxicity (Predicted):

| Route of Exposure | Endpoint | Value | Basis for Prediction |

| Oral (Rat) | LD50 | 300 - 2000 mg/kg | Based on various substituted anilines. |

| Dermal (Rabbit) | LD50 | > 2000 mg/kg | Based on various substituted anilines. |

| Inhalation (Rat) | LC50 | No data available | Insufficient data for reliable prediction. |

Ecotoxicity (Predicted):

| Organism | Endpoint | Value | Basis for Prediction |

| Fish (e.g., Cyprinus carpio) | LC50 (96h) | 1 - 10 mg/L | QSAR models for substituted anilines suggest high aquatic toxicity.[2] |

| Daphnia (e.g., Daphnia magna) | EC50 (48h) | 0.1 - 1 mg/L | QSAR models for substituted anilines suggest very high aquatic toxicity.[2] |

| Algae (e.g., Pseudokirchneriella subcapitata) | IC50 (72h) | 0.1 - 1 mg/L | Chloroanilines are known to be toxic to algae.[3] |

Experimental Protocols: Safe Handling and Disposal

Given the anticipated hazards, stringent adherence to safety protocols is mandatory.

General Handling Protocol

This protocol outlines the general steps for safely handling this compound in a laboratory setting.

Caption: A workflow for the safe handling of this compound.

Methodology:

-

Preparation:

-

Review SDS: Thoroughly read and understand the Safety Data Sheet for the compound and all other reagents to be used.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.

-

Chemical Fume Hood: All handling of the solid and its solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Spill Kit: Ensure a spill kit containing absorbent material suitable for organic compounds is readily accessible.

-

-

Handling:

-

Aliquotting: When weighing the solid, use a spatula and weigh it onto a weighing paper or directly into a tared vessel inside the fume hood. Avoid creating dust.

-

Solution Preparation: Add solvents slowly to the solid to avoid splashing. If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser.

-

Transfers: Use appropriate glassware (e.g., pipettes, syringes) for transferring solutions to minimize the risk of spills.

-

-

Cleanup and Disposal:

-

Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated by rinsing with a suitable organic solvent (e.g., acetone) in the fume hood. The rinsate must be collected as hazardous waste.

-

Waste Segregation: All waste containing this compound, including unused material, contaminated PPE, and rinsates, must be collected in a designated, labeled container for halogenated organic waste.[4] Do not mix with non-halogenated waste.

-

Waste Labeling and Storage: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration. Store the sealed container in a designated satellite accumulation area away from incompatible materials.

-

Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[2]

-

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

-

Small Spills:

-

Evacuate non-essential personnel from the immediate area.

-

Ensure adequate ventilation and wear appropriate PPE.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste.

-

Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

-

-

Large Spills:

-

Evacuate the laboratory and alert others in the vicinity.

-

Contact your institution's EHS or emergency response team immediately.

-

Prevent entry into the affected area until it has been declared safe by trained personnel.

-

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

-

Stability: The compound is expected to be stable under recommended storage conditions. Avoid exposure to heat, light, and moisture.

-

Incompatible Materials: Strong oxidizing agents.

Logical Relationships in Hazard Mitigation

The following diagram illustrates the logical flow of mitigating the risks associated with handling this compound.

Caption: A logical diagram illustrating the relationship between hazards, controls, and the desired safety outcome.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Molecular connectivity indices for predicting bioactivities of substituted nitrobenzene and aniline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem [mdpi.com]

- 4. researchgate.net [researchgate.net]

The Pivotal Role of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone in the Synthesis of the β2-Adrenergic Agonist Mabuterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Mabuterol, a selective β2-adrenergic receptor agonist, with a specific focus on the critical role of the intermediate, 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone. This document details the synthetic pathway, experimental protocols derived from available literature, and the pharmacological context of Mabuterol's mechanism of action. Physicochemical properties of the key compounds are tabulated, and the synthetic workflow and biological signaling cascade are visually represented through diagrams. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

Mabuterol is a potent and selective β2-adrenergic receptor agonist used as a bronchodilator for the treatment of asthma and other respiratory conditions. Its chemical structure, 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol, is key to its targeted pharmacological activity. The synthesis of Mabuterol involves a multi-step process in which this compound serves as a crucial intermediate. This guide elucidates the synthetic transformation of this key ethanone derivative into the final active pharmaceutical ingredient.

Physicochemical Properties of Key Intermediates

A clear understanding of the physical and chemical properties of the intermediates is essential for process optimization and characterization. The table below summarizes the available data for this compound and its subsequent derivatives in the synthesis of Mabuterol.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| This compound | 97760-76-4 | C₉H₇ClF₃NO | 237.61 | Solid |

| 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone | 97760-87-7 | C₉H₆BrClF₃NO | 316.50 | Solid |

| 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol (Mabuterol) | 56341-08-3 | C₁₃H₁₈ClF₃N₂O | 310.74 | Solid |

Synthetic Pathway and Experimental Protocols

The synthesis of Mabuterol from this compound proceeds through a three-step reaction sequence involving bromination, amination, and reduction.

Synthesis of Mabuterol from this compound

The overall synthetic scheme is presented below:

Caption: Synthetic workflow for Mabuterol.

Experimental Protocols

The following protocols are based on available literature. Precise quantitative data such as reaction yields and detailed spectroscopic characterization for the intermediates are not fully available in the public domain and would require access to the primary research article by Kruger et al. (1984).

Step 1: Bromination of this compound

-

Objective: To synthesize 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone.

-

Reagents:

-

This compound

-

Bromine (Br₂)

-

Acetic acid

-

-

Procedure:

-

Dissolve this compound in acetic acid.

-

Add bromine to the solution.

-

Heat the reaction mixture to 60-65 °C for 30 minutes, potentially with irradiation.

-

After the reaction is complete, the product, 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone, is isolated. Detailed work-up and purification procedures are not specified in the available literature.

-

Step 2: Amination of 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone

-

Objective: To synthesize 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanone.

-

Reagents:

-

1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone

-

tert-Butylamine

-

Propan-2-ol

-

-

Procedure:

-

Dissolve 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone in propan-2-ol.

-

Add tert-butylamine to the solution.

-

Stir the reaction mixture at ambient temperature for 1.5 hours.

-

The resulting product is 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanone. Detailed work-up and purification procedures are not specified in the available literature.

-

Step 3: Reduction of 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanone to Mabuterol

-

Objective: To synthesize Mabuterol.

-

Reagents:

-

1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanone

-

Sodium borohydride (NaBH₄)

-

Propan-2-ol

-

-

Procedure:

-

Dissolve 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanone in propan-2-ol.

-

Add sodium borohydride to the solution.

-

Stir the reaction mixture at ambient temperature for 4 hours.

-

Upon completion, Mabuterol is isolated. Detailed work-up and purification procedures are not specified in the available literature.

-

Pharmacological Role of Mabuterol: β2-Adrenergic Receptor Signaling

Mabuterol functions as a selective β2-adrenergic receptor agonist.[1] These receptors are predominantly found on the smooth muscle cells of the airways. The binding of Mabuterol to these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation.

Signaling Pathway of Mabuterol

The activation of the β2-adrenergic receptor by an agonist like Mabuterol triggers a series of intracellular events, as depicted in the following diagram.

Caption: Mabuterol's signaling pathway.

Upon binding of Mabuterol to the β2-adrenergic receptor, the associated Gs protein is activated. This, in turn, activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, causing bronchodilation.

Conclusion

This compound is a cornerstone intermediate in the chemical synthesis of Mabuterol. The synthetic route, though straightforward in its three main steps of bromination, amination, and reduction, requires precise control of reaction conditions to ensure high yield and purity of the final product. While the general methodology is established, a lack of publicly available, detailed experimental data, including yields and spectroscopic information for the intermediates, highlights the need for further research and publication in this area to support future drug development and manufacturing efforts. The understanding of Mabuterol's mechanism of action via the β2-adrenergic signaling pathway provides the essential pharmacological context for its therapeutic use.

References

The Trifluoromethyl Scaffold: A Cornerstone in Modern Kinase Inhibitor Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into small molecule scaffolds has emerged as a paramount strategy in the design of novel kinase inhibitors. This powerful electron-withdrawing moiety offers a unique combination of properties, including increased metabolic stability, enhanced membrane permeability, and the ability to modulate protein-ligand interactions, ultimately leading to inhibitors with improved potency and selectivity.[1][2] This technical guide delves into the core principles of utilizing trifluoromethyl scaffolds in kinase inhibitor discovery, providing detailed experimental methodologies, quantitative data summaries, and visual representations of key signaling pathways and experimental workflows.

The Role of the Trifluoromethyl Group in Kinase Inhibitor Design

The trifluoromethyl group is a bioisostere for a methyl group but possesses significantly different electronic properties. Its strong electron-withdrawing nature can profoundly influence the pKa of nearby functional groups, altering their ionization state and interaction with the kinase active site. Furthermore, the lipophilicity of the CF3 group can enhance the pharmacokinetic properties of a drug candidate, improving its absorption and distribution.[2] The metabolic stability of the C-F bond also makes trifluoromethylated compounds resistant to oxidative metabolism, prolonging their in vivo half-life.[2]

Recent research has highlighted the versatility of the trifluoromethyl group in targeting a wide array of kinases. For instance, trifluoromethylpyrimidine-based compounds have demonstrated potent inhibitory activity against key oncogenic kinases like Epidermal Growth Factor Receptor (EGFR) and Proline-rich Tyrosine Kinase 2 (PYK2).[1] Similarly, novel 4-trifluoromethyl-2-anilinoquinoline derivatives have been identified as potential anti-cancer agents targeting SGK1.[3][4] The unusual N-trifluoromethylpyrazole pharmacophore has been successfully employed to develop metabolically robust CHK1 inhibitors.[5]

Quantitative Data on Trifluoromethyl-Containing Kinase Inhibitors

The efficacy of kinase inhibitors is quantified by various metrics, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following tables summarize the in vitro and in vivo activities of several recently developed kinase inhibitors featuring trifluoromethyl scaffolds.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |

| Compound 8b | SGK1 | - | - | - |

| MU380 | CHK1 | - | SCH900776 | - |

| Compound 30 | FLT3-D835Y | <4 | - | - |

| Compound 30 | CHK1 | <4 | - | - |

| Compound 18 (CHMFL-KIT-64) | c-KIT (wt) | <10 | - | - |

| Compound 18 (CHMFL-KIT-64) | c-KIT (T670I) | <10 | - | - |

Table 2: Cellular Antiproliferative Activity

| Compound ID | Cell Line | IC50 (nM) | Target Pathway |

| Compound 8b | PC3 (Prostate Cancer) | - | SGK1 |

| Compound 8b | LNCaP (Prostate Cancer) | - | SGK1 |

| Compound 8b | K562 (Leukemia) | - | SGK1 |

| Compound 8b | HeLa (Cervical Cancer) | - | SGK1 |

| Compound 30 | MV4-11 (AML) | <4 | FLT3/CHK1 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols employed in the discovery and characterization of trifluoromethyl-containing kinase inhibitors.

General Synthesis of Trifluoromethyl-Containing Scaffolds

The synthesis of kinase inhibitors bearing a trifluoromethyl group often involves the use of specialized building blocks. A common strategy is the introduction of the trifluoromethyl group at an early stage of the synthesis. For example, the synthesis of 4-trifluoromethyl-2-anilinoquinoline derivatives starts from commercially available trifluoromethylated anilines which are then subjected to a series of cyclization and substitution reactions to build the final quinoline scaffold.[3]

A generalized workflow for the synthesis is depicted below:

Caption: Generalized synthetic workflow for trifluoromethyl kinase inhibitors.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against their target kinases is typically determined using an in vitro kinase assay. A widely used method is the ADP-Glo™ Kinase Assay (Promega).

Protocol:

-

Reagent Preparation: Prepare kinase, substrate, and compound solutions in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound at various concentrations.

-

Kinase Reaction: Add 2.5 µL of a kinase/substrate mixture to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the IC50 values by fitting the dose-response curves using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation Assay

The antiproliferative effects of the inhibitors on cancer cell lines are assessed using assays such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

-

Viability Measurement: Add the viability reagent (e.g., CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

-

Signal Detection: Measure the luminescent signal, which is proportional to the number of viable cells.

-

Data Analysis: Determine the IC50 values from the dose-response curves.

Signaling Pathways and Inhibition

Understanding the signaling context of the target kinase is crucial for interpreting the effects of an inhibitor. The following diagrams illustrate key signaling pathways targeted by trifluoromethyl-containing inhibitors.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling is a hallmark of many cancers.

Caption: EGFR signaling pathway and its inhibition by a trifluoromethyl inhibitor.

PYK2 Signaling Pathway

Proline-rich Tyrosine Kinase 2 (PYK2) is a non-receptor tyrosine kinase involved in signaling pathways that control cell migration, invasion, and proliferation.[1]

Caption: PYK2 signaling pathway and its inhibition by a trifluoromethyl inhibitor.

Conclusion and Future Directions

The incorporation of trifluoromethyl scaffolds has proven to be a highly successful strategy in the development of potent and selective kinase inhibitors. The unique properties of the CF3 group contribute to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. The examples highlighted in this guide underscore the broad applicability of this approach across a range of kinase targets implicated in cancer and other diseases.

Future research in this area will likely focus on the development of novel trifluoromethylated building blocks to expand the accessible chemical space. Furthermore, a deeper understanding of the specific interactions between the trifluoromethyl group and the kinase active site through advanced computational modeling and structural biology will facilitate the rational design of next-generation inhibitors with enhanced efficacy and safety profiles. The continued exploration of trifluoromethyl chemistry in the context of kinase inhibitor design holds immense promise for the discovery of new and effective therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone and its derivatives, with a focus on their synthesis, biological activity, and mechanism of action as kinase inhibitors. This information is intended to support researchers and professionals in the field of drug discovery and development.

Core Compound and Derivatives: An Overview

The core structure, this compound, serves as a versatile scaffold for the development of various analogs, particularly urea derivatives, which have shown significant potential as kinase inhibitors. The strategic placement of the chloro and trifluoromethyl groups on the phenyl ring plays a crucial role in the pharmacological activity of these compounds.

Quantitative Biological Data

The primary biological target identified for derivatives of this core structure is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR). Inhibition of VEGFR-2 is a key mechanism in anti-angiogenic therapies for cancer.

A notable derivative, a urea-substituted analog of the core compound, has demonstrated potent inhibitory activity against KDR. The following table summarizes the available quantitative data.

| Compound ID | Structure | Target Kinase | IC50 (µM) |

| 5a | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea | KDR | 0.0689[1] |

This data highlights the potential of this chemical series as potent KDR inhibitors. Further research is needed to explore the structure-activity relationship (SAR) and to evaluate the efficacy of a wider range of analogs against various kinases.

Experimental Protocols

Synthesis of this compound Urea Derivatives

The synthesis of urea derivatives from the core compound, this compound, typically involves a multi-step process. A general protocol is outlined below, which can be adapted for the synthesis of various analogs.

Step 1: Synthesis of the Isocyanate Intermediate

-

Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Add a phosgene equivalent, such as triphosgene, dropwise to the solution at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Remove the solvent under reduced pressure to obtain the crude isocyanate intermediate. This intermediate is often used in the next step without further purification.

Step 2: Urea Formation

-

Dissolve the crude isocyanate intermediate in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).

-

Add the desired amine derivative to the solution. The choice of amine will determine the final urea analog.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated.

-

The crude product is purified by column chromatography or recrystallization to yield the final urea derivative.

KDR Kinase Inhibition Assay

The following is a general protocol for assessing the in vitro inhibitory activity of the synthesized compounds against KDR, based on the ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant human KDR (VEGFR-2) enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Microplate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

-

In a 96-well or 384-well plate, add the kinase buffer, the test compound dilutions, and the KDR enzyme.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection reagent according to the manufacturer's protocol.

-

Luminescence is measured using a microplate reader.

-

The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for the active derivatives of this compound is the inhibition of the VEGFR-2 signaling pathway. This pathway is critical for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression.

Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling events, leading to endothelial cell proliferation, migration, and survival.

The urea derivatives of the core compound are believed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the KDR kinase domain. This binding prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.

Below is a diagram illustrating the VEGFR-2 signaling pathway.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and evaluation of novel kinase inhibitors based on the this compound scaffold.

References

In-Depth Technical Guide: Applications of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the known applications of the chemical intermediate, 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone. This compound serves as a critical building block in the synthesis of pharmacologically active molecules, most notably the selective β2-adrenergic receptor agonist, Mabuterol. Furthermore, its structural motifs suggest potential for the development of targeted therapies in oncology, such as kinase inhibitors.

Core Application: Synthesis of Mabuterol

This compound is a key precursor in the multi-step synthesis of Mabuterol, a bronchodilator used in the treatment of respiratory conditions. The synthesis transforms the ethanone moiety into the final ethanolamine structure responsible for its therapeutic effect.

Experimental Protocol: Synthesis of Mabuterol from this compound

The synthesis of Mabuterol from its ethanone precursor involves a two-step process of bromination followed by substitution and reduction.

Step 1: Bromination

A solution of this compound in a suitable solvent such as acetic acid is treated with bromine. The reaction is typically carried out at a controlled temperature to yield the intermediate, 2-bromo-1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone.

Step 2: Amination and Reduction

The bromo-intermediate is then reacted with an excess of tert-butylamine. This step results in the substitution of the bromine atom and the subsequent reduction of the ketone to a hydroxyl group, yielding Mabuterol.

Biological Activity of Mabuterol

Mabuterol is a selective β2-adrenergic receptor agonist. Its primary therapeutic action is the relaxation of smooth muscle in the airways, leading to bronchodilation.[1] This effect is mediated by the activation of β2-adrenergic receptors, which stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP).[1]

Recent studies have also indicated that Mabuterol can inhibit the proliferation of airway smooth muscle cells (ASMCs), a key factor in airway remodeling in chronic respiratory diseases.

| Compound | Cell Line | Assay | Result |

| Mabuterol | Rat ASMCs | PDGF-BB-induced proliferation | Dose-dependent inhibition |

Pharmacokinetic Properties of Mabuterol

Pharmacokinetic studies in rats have shown that Mabuterol is well-absorbed after oral administration, with peak plasma concentrations reached within 1-2 hours. It is primarily metabolized in the liver and excreted in the urine and feces.

Potential Application: Kinase Inhibitor Development

The substituted phenyl ring of this compound is a common scaffold in the design of kinase inhibitors, which are a cornerstone of modern oncology. While no direct synthesis of a kinase inhibitor from this specific ethanone has been published, research on structurally related compounds provides a strong rationale for its potential in this area.

A notable study describes the synthesis and evaluation of a series of o-amino-arylurea derivatives as inhibitors of the Kinase Insert Domain-containing Receptor (KDR), also known as VEGFR-2. KDR is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Synthesis of a Potent KDR Inhibitor from a Related Scaffold

A highly potent KDR inhibitor, 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea, was synthesized from a related starting material. This synthesis provides a template for how this compound could be utilized in a similar synthetic strategy. The key steps would involve the conversion of the ethanone to an amine, followed by reaction with a suitable isocyanate to form the urea linkage, and subsequent elaboration of the molecule to achieve high-affinity binding to the kinase.

| Compound | Target | IC50 (µM) |

| 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea | KDR | 0.0689[2] |

KDR Signaling Pathway

The KDR signaling pathway is initiated by the binding of vascular endothelial growth factor (VEGF). This leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated residues serve as docking sites for various signaling proteins, activating downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which ultimately promote cell proliferation, survival, migration, and angiogenesis. Inhibition of KDR blocks these downstream effects, thereby inhibiting tumor growth.

Visualizations

Caption: Synthesis of Mabuterol.

Caption: Conceptual Synthesis of a KDR Inhibitor.

Caption: Simplified KDR Signaling Pathway.

References

- 1. Different conformational responses of the β2-adrenergic receptor-Gs complex upon binding of the partial agonist salbutamol or the full agonist isoprenaline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone for Drug Discovery Professionals

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone, a key chemical intermediate with significant potential in the field of drug discovery and development. This document details its commercial availability, outlines a representative synthetic workflow, and contextualizes its application in targeting crucial signaling pathways implicated in oncology.

Commercial Sourcing and Availability

This compound, identified by the CAS Number 97760-76-4 , is available from a range of specialized chemical suppliers. The following table summarizes the available data on commercial sources, including product codes, reported purity, and available quantities. Pricing information is often subject to quotation and may vary based on quantity and purity requirements.

| Supplier | Product Code | Purity | Available Quantities |

| BLDpharm | 49059 | Information available upon request | Gram and kilogram scales |

| Cenmed | C007B-617578 | Information available upon request | 50mg |

| Fisher Scientific (distributing for Toronto Research Chemicals) | A621875 | Information available upon request | 50mg, 100mg, 250mg |

| Key Organics | FN-306 | >95% | Inquire for details |

| Ambeed | A21875 | Information available upon request | Gram and kilogram scales |

| Zibo Hangyu Biotechnology Development Co., Ltd | 97760-76-4 | 99% | Inquire for details |

Synthetic Methodologies: An Experimental Overview

While specific, detailed protocols for the synthesis of this compound are proprietary to the manufacturers, a general understanding of the synthetic process can be extrapolated from common organic chemistry principles for the formation of substituted acetophenones. A representative multi-step synthesis is outlined below. This protocol is intended for informational purposes and should be adapted and optimized by qualified personnel in a laboratory setting.

Representative Synthetic Protocol:

-

Nitration of a Substituted Benzotrifluoride: The synthesis would likely commence with the nitration of a suitable chloro- and trifluoromethyl-substituted benzene derivative. This electrophilic aromatic substitution introduces a nitro group, a precursor to the required amine functionality.

-

Reduction of the Nitro Group: The nitro-substituted intermediate is then subjected to reduction to yield the corresponding aniline. Common reducing agents for this transformation include metals such as iron or tin in the presence of acid, or catalytic hydrogenation.

-

Acetylation of the Aniline: The final step involves the acetylation of the substituted aniline to introduce the ethanone moiety. This is typically achieved through a Friedel-Crafts acylation or a related reaction using acetyl chloride or acetic anhydride in the presence of a suitable Lewis acid catalyst.

-

Purification: The final product would be purified using standard laboratory techniques such as recrystallization or column chromatography to achieve the desired level of purity.

Visualization of a Generic Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a chemical intermediate like this compound.

Relevance in Drug Discovery: Targeting the KDR Kinase Signaling Pathway

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly kinase inhibitors. One of the key targets in this area is the Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). KDR is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1]

Inhibitors of the KDR signaling pathway can block the downstream effects of Vascular Endothelial Growth Factor (VEGF), thereby impeding tumor angiogenesis and growth. The chemical structure of this compound provides a scaffold that can be elaborated to design potent and selective KDR inhibitors.

Visualization of the VEGF/KDR Signaling Pathway

The diagram below illustrates a simplified representation of the VEGF/KDR signaling pathway and highlights the point of intervention for KDR inhibitors.

References

Technical Guide on the Neuroprotective Agent Sabeluzole

A Note on CAS 97760-76-4: The IUPAC name for the compound with CAS number 97760-76-4 is 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone.[1][2][3] This compound is a chemical intermediate used in the synthesis of other molecules.[4] However, the request for an in-depth technical guide concerning neuroprotective effects, signaling pathways, and experimental data points towards an interest in the pharmacologically active compound Sabeluzole . Sabeluzole is a cognitive enhancer known for its neuroprotective properties, and the available technical literature aligns with the requirements of this guide.[5][6] Therefore, this document will focus on Sabeluzole.

Introduction to Sabeluzole

Sabeluzole is a benzothiazole derivative investigated for its neuroprotective and cognitive-enhancing effects.[7] Initially developed by Janssen Global Services LLC, it has been studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.[7][8] Although its development status is now listed as discontinued, the compound remains a subject of research interest for its distinct mechanisms of action.[8] Sabeluzole has demonstrated significant neuroprotective properties in neuronal culture studies, including protection against excitotoxic insults and prevention of pathological changes in the microtubule-associated protein tau.[5]

Mechanism of Action

Sabeluzole's primary mechanism of action is centered on its ability to modulate glutamatergic neurotransmission and stabilize the neuronal cytoskeleton.[6][9] It functions as a glutamate [NMDA] receptor antagonist.[8] Key actions include:

-

Protection from Excitotoxicity: Sabeluzole protects neurons from the neurotoxic effects of excitatory amino acids like glutamate.[10] Chronic treatment with sabeluzole has been shown to protect cultured rat brain neurons from excitotoxic aggression.[10]

-

Tau Protein Stabilization: A key mechanism involves the prevention of neurotoxin-induced increases in the expression of the microtubule-associated protein tau.[6]

-

Inhibition of Glutamate Release: The compound is thought to inhibit the release of glutamic acid from nerve terminals, potentially through the inactivation of voltage-dependent sodium channels.[9]

Quantitative Data Presentation

The neuroprotective efficacy of sabeluzole has been quantified in several in vitro models. The following tables summarize key data from these studies.

Table 1: Neuroprotective Effects of Sabeluzole Against Glutamate-Induced Excitotoxicity [5][10]

| Treatment Regimen | Sabeluzole Concentration | Neurotoxin | Endpoint Measured | Result |

|---|---|---|---|---|

| Chronic (DIV 1 & 4) | 0.1 µM | 1 mM Glutamate (16h) | MAP2 Content & LDH Release | No change in MAP2 levels or LDH release observed |

| Acute (30 min prior) | 10 µM | 1 mM Glutamate (16h) | LDH Release | 40% reduction in glutamate-induced LDH release |

| Chronic (Single dose) | 0.1 µM | 1 mM Glutamate (16h) | LDH Release | 70-80% reduction in glutamate-induced LDH release |

Table 2: Efficacy of Sabeluzole Against Various Neurotoxins (Chronic Treatment) [10]

| Sabeluzole Concentration | Neurotoxin | Endpoint Measured | Result |

|---|---|---|---|

| 0.1 µM | 5 mM NMDA | Neuronal Protection | Full protection observed |

| 0.1 µM | 1 mM Kainic Acid | Neuronal Protection | Full protection observed |

| 0.1 µM | 30 µM Veratridine | Neuronal Protection | Partial protection observed |

| IC50 | 1 mM Glutamate | Inhibition of LDH Release | 34 ± 13 nM |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are standard for evaluating the neuroprotective effects of sabeluzole in vitro.

Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity[6]

This protocol details the procedure for treating primary rat neurons with sabeluzole to protect against glutamate-induced neurotoxicity.

1. Materials:

- Sabeluzole (stock solution in DMSO)

- Primary rat hippocampal or cerebellar granule neurons

- Poly-D-lysine coated 96-well plates

- Neurobasal medium with B-27 and GlutaMAX supplements

- Glutamate solution

2. Primary Neuron Culture:

- Isolate hippocampal or cerebellar granule neurons from E17-E18 rat embryos.

- Plate neurons on poly-D-lysine coated 96-well plates at a suitable density.

- Culture neurons in supplemented Neurobasal medium at 37°C in a humidified 5% CO2 incubator.

3. Sabeluzole Treatment Regimens:

- Chronic Treatment: On day 1 and day 4 in vitro (DIV 1 and DIV 4), add sabeluzole to the culture medium to a final concentration of 0.1 µM.

- Acute Treatment: On DIV 7, add sabeluzole to the culture medium to a final concentration of 10 µM, 30 minutes prior to glutamate exposure.

4. Glutamate-Induced Neurotoxicity:

- On DIV 7, expose the neuronal cultures to 1 mM glutamate for 16 hours.

5. Assessment of Cell Viability:

- Measure cell viability using standard assays such as the LDH (Lactate Dehydrogenase) assay to quantify cytotoxicity or the MTT assay to quantify metabolic activity.

Protocol 2: Western Blotting for Neurotoxin-Induced Tau Expression[6]

This protocol is used to measure the effect of sabeluzole on the expression of tau protein following a neurotoxic challenge.

1. Cell Culture and Treatment:

- Culture primary neurons or differentiated SH-SY5Y cells as described previously.

- Treat cells with sabeluzole according to the desired regimen (e.g., chronic treatment).

- Expose cells to a neurotoxin known to induce tau pathology (e.g., doxorubicin).

2. Protein Extraction:

- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

- Determine the protein concentration of the lysates using a BCA assay.

3. SDS-PAGE and Western Blotting:

- Denature equal amounts of protein from each sample in Laemmli buffer.

- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

- Block the membrane with 5% non-fat milk or BSA in TBST.

- Incubate the membrane with primary antibodies against tau and a loading control (e.g., β-actin) overnight at 4°C.

- Wash the membrane and incubate with HRP-conjugated secondary antibodies.

- Detect protein bands using a chemiluminescent substrate and an imaging system.

4. Quantification:

- Quantify the band intensities and normalize the tau protein levels to the β-actin loading control.

Mandatory Visualizations

The following diagrams illustrate the proposed signaling pathways for sabeluzole's neuroprotective effects and a typical experimental workflow for its evaluation.

References

- 1. 001chemical.com [001chemical.com]

- 2. CAS RN 97760-76-4 | Fisher Scientific [fishersci.nl]

- 3. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]

- 4. Mabuterol - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Treatment of Alzheimer's disease with sabeluzole: functional and structural correlates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sabeluzole - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chronic treatment with sabeluzole protects cultured rat brain neurons from the neurotoxic effects of excitatory amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is based on the Friedel-Crafts acylation of 2-chloro-4-(trifluoromethyl)aniline. This protocol includes a step-by-step experimental procedure, a comprehensive list of materials and reagents, and a summary of key quantitative data. Additionally, a visual representation of the synthetic workflow is provided to facilitate understanding.

Introduction

This compound is a substituted acetophenone derivative. The presence of a trifluoromethyl group, a chlorine atom, and an amino group on the phenyl ring makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. The Friedel-Crafts acylation is a classic and effective method for the introduction of an acyl group onto an aromatic ring.[1][2] This protocol details the acylation of 2-chloro-4-(trifluoromethyl)aniline using acetyl chloride and aluminum chloride as the Lewis acid catalyst.

Reaction Scheme

A plausible reaction scheme for the synthesis is the Friedel-Crafts acylation of 2-chloro-4-(trifluoromethyl)aniline.

Data Presentation

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio | Theoretical Yield (g) |

| 2-Chloro-4-(trifluoromethyl)aniline | C₇H₅ClF₃N | 195.57 | 1.0 | - |

| Acetyl Chloride | C₂H₃ClO | 78.50 | 1.1 | - |

| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 1.2 | - |

| This compound | C₉H₇ClF₃NO | 237.61 | - | Based on starting material |

Experimental Protocol

Materials and Reagents:

-

2-Chloro-4-(trifluoromethyl)aniline

-

Acetyl Chloride

-

Anhydrous Aluminum Chloride

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).

-

To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

-

Addition of Acetyl Chloride:

-

In the dropping funnel, prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride at 0 °C.

-

After the addition is complete, allow the mixture to stir for an additional 15 minutes at 0 °C.

-

-

Addition of Starting Material:

-

Dissolve 2-chloro-4-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous dichloromethane.

-

Add the aniline solution dropwise to the reaction mixture at 0 °C.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Upon completion, cool the reaction mixture again to 0 °C in an ice bath.

-

Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Caution: This quenching process is highly exothermic.

-

Stir the mixture until all the ice has melted and the aluminum salts have dissolved.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

-

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: The Utility of the 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone Scaffold in Medicinal Chemistry

Introduction

The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can serve as foundational structures for the development of potent and selective therapeutic agents. One such scaffold, derived from 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone, has emerged as a critical building block in the synthesis of targeted therapies, particularly in the realm of oncology. The unique substitution pattern of this phenyl ring, featuring an amine, a chlorine atom, and a trifluoromethyl group, provides a versatile platform for creating compounds with desirable pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group, in particular, is a bioisostere for chlorine and can enhance metabolic stability and binding affinity.

This document provides detailed application notes on the use of this scaffold in medicinal chemistry, with a focus on its application in the development of kinase inhibitors. It includes a summary of biological activity for derivative compounds, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of relevant signaling pathways and experimental workflows.

Application in Kinase Inhibitor Development

The this compound moiety is a key component in the synthesis of a class of compounds known as diaryl ureas, which have shown significant promise as inhibitors of various protein kinases. One of the most critical targets in this area is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase insert Domain-containing Receptor (KDR). KDR is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[1] Inhibition of KDR is a clinically validated strategy for cancer treatment.

Derivatives of the 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl) scaffold have been synthesized and optimized to yield potent KDR inhibitors. These compounds typically feature a urea linkage connecting the substituted phenyl ring to a second aromatic or heteroaromatic system. The structural features of the initial scaffold are crucial for establishing key interactions within the ATP-binding pocket of the kinase.

Quantitative Data Summary

The following table summarizes the in vitro KDR inhibitory activity of a series of o-amino-arylurea derivatives, showcasing the potency achieved through modifications of the core scaffold. The data is adapted from the study by Jiao et al. (2016).[1][2][3]

| Compound ID | Structure | KDR IC50 (µM)[1][2][3] |

| Hit Compound | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-aminopyridin-3-yl)urea | >10 |

| 5a | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea | 0.0689 |

| 5b | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((naphthalen-1-ylmethyl)amino)pyridin-3-yl)urea | 0.112 |

| 5c | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((isoquinolin-5-ylmethyl)amino)pyridin-3-yl)urea | 0.137 |

| 5d | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((3,4-dimethoxybenzyl)amino)pyridin-3-yl)urea | 0.245 |

Experimental Protocols

Protocol 1: Synthesis of a Diaryl Urea KDR Inhibitor

This protocol describes a general method for the synthesis of diaryl urea-based KDR inhibitors, exemplified by the preparation of a compound analogous to those in the data table. The key reaction is the coupling of an aniline derivative with an isocyanate.

Workflow for the Synthesis of a Diaryl Urea KDR Inhibitor

Caption: Synthetic workflow for diaryl urea KDR inhibitors.

Materials and Reagents:

-

This compound or a similar aniline precursor

-

Triphosgene or phosgene equivalent

-

Appropriate heterocyclic amine (e.g., a substituted 2-aminopyridine)

-

Anhydrous toluene

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or other non-nucleophilic base

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate:

-